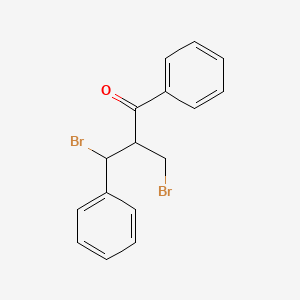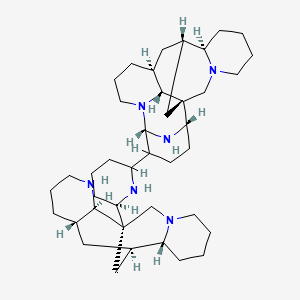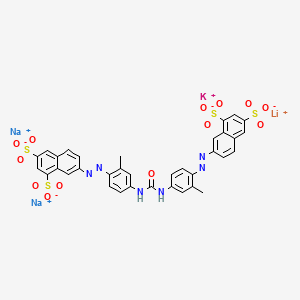
Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as azo, nitro, sulphonyl, and hydroxybutoxy groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves several key steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(2-hydroxybutoxy)-m-toluidine, followed by coupling with aniline to form the azo compound.
Nitration: The azo compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulphonation: The nitrated azo compound undergoes sulphonation with chlorosulfonic acid to introduce the sulphonyl groups.
Lithiation: Finally, the compound is lithiated using lithium hydroxide to form the lithium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature and pressure control are essential to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulphonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or ammonia in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulphonamide derivatives.
Applications De Recherche Scientifique
Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo group, which can bind to various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that can bind to proteins or nucleic acids, affecting their function. The nitro and sulphonyl groups can also participate in redox reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium 3-[[4-[[4-(2-hydroxybutoxy)phenyl]azo]-5-methoxy-2-methylphenyl]azo]benzenesulphonate
- Lithium 3-[[4-[[4-(2-hydroxybutoxy)phenyl]azo]-5-methoxy-2-methylphenyl]azo]benzenesulphonate
Uniqueness
Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and sulphonyl groups allows for a wide range of chemical transformations, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
83221-38-9 |
|---|---|
Formule moléculaire |
C29H29N5O8S2.Li C29H29LiN5O8S2 |
Poids moléculaire |
646.7 g/mol |
InChI |
InChI=1S/C29H29N5O8S2.Li/c1-3-24(35)19-42-29-16-13-23(17-20(29)2)32-31-22-11-9-21(10-12-22)30-27-15-14-26(18-28(27)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,24,30,33,35H,3,19H2,1-2H3; |
Clé InChI |
JXBWFTGHDYSEKN-UHFFFAOYSA-N |
SMILES canonique |
[Li].CCC(COC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


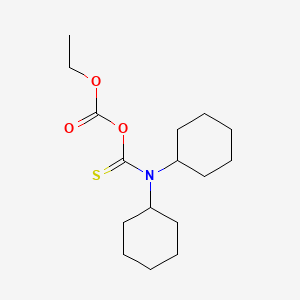
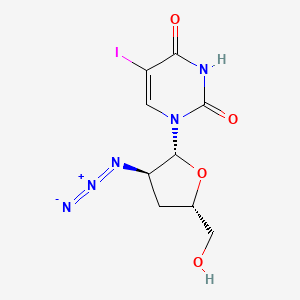
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)
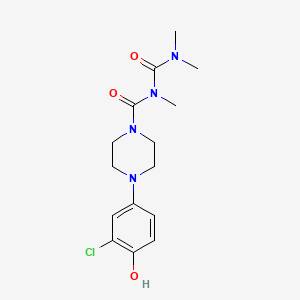

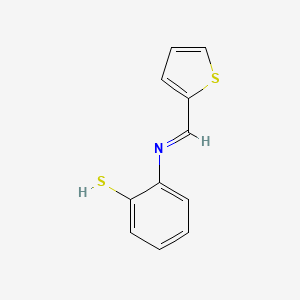

![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)
